Mesotrione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUREKXXPHOJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032424 | |
| Record name | Mesotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque solid; [Merck Index] Solid; [MSDSonline] | |
| Record name | Mesotrione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water), Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5 | |
| Record name | MESOTRIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg], <5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C | |
| Record name | Mesotrione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MESOTRIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow solid, Opaque solid | |
CAS No. |
104206-82-8 | |
| Record name | Mesotrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesotrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MESOTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TR68G21T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | MESOTRIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
165 °C | |
| Record name | MESOTRIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Initial Synthesis of p-Methylsulfonyl Toluene
The synthesis begins with p-toluene sulfonyl chloride, which undergoes sulfination with alkali metal sulfites and bicarbonates to form p-toluene alkali metal sulfinate. Subsequent reaction with alkali metal salts of monochloroacetic acid yields p-methylsulfonyl toluene. This intermediate is critical for introducing the methylsulfonyl group, a key structural component of this compound.
Nitration and Oxidation Steps
p-Methylsulfonyl toluene is nitrated using a mixture of sulfuric acid and nitrating agents (e.g., nitric acid) to produce 2-nitro-p-methylsulfonyl toluene. Oxidation of this compound with agents like hydrogen peroxide or potassium permanganate in the presence of catalysts (e.g., tetrabutylammonium bromide) generates 2-nitro-p-methylsulfonyl benzoic acid. The choice of oxidizing agent and catalyst significantly impacts reaction efficiency and byproduct formation.
Halogenation and Cyclohexanedione Coupling
Halogenation of 2-nitro-p-methylsulfonyl benzoic acid using thionyl chloride or phosphorus pentachloride produces the corresponding benzoyl halide. This intermediate reacts with 1,3-cyclohexanedione in a polar solvent (e.g., ethylene dichloride) under basic conditions (triethylamine or sodium hydride) to form 3-(2-nitro-p-methylsulfonyl benzoyloxy) cyclohexane-1-one. This step requires precise temperature control (0–40°C) to prevent side reactions.
Conversion of Amorphous to Crystalline this compound
Cyanide-Mediated Cyclization
Amorphous this compound (purity ≤99%) is synthesized by treating 3-(2-nitro-p-methylsulfonyl benzoyloxy) cyclohexane-1-one with cyanide sources (e.g., acetone cyanohydrin or sodium cyanide) in ethylene dichloride. The reaction proceeds via nucleophilic attack on the ketone group, forming the triketone backbone. Triethylamine is commonly used to maintain alkaline conditions, ensuring optimal reaction kinetics.
Recrystallization and Purity Enhancement
Amorphous this compound is dissolved in ethylene dichloride, treated with activated charcoal to remove impurities, and partially distilled under reduced pressure (70 mmHg at 30°C). Crystalline this compound precipitates upon cooling, achieving HPLC purity >99.9%. Residual this compound in the filtrate is recovered by alkaline extraction (sodium hydroxide) and acidification (hydrochloric acid) to pH <0.8, yielding metastable this compound, which is recrystallized iteratively.
Table 1: Recrystallization Parameters and Outcomes
| Parameter | Value |
|---|---|
| Solvent | Ethylene dichloride |
| Temperature | 30°C |
| Pressure | 70 mmHg |
| Purity (Crystalline) | 99.9–99.984% |
| Yield | 96.74–97.96% |
| Metastable Form Yield | 82–85% |
Structural Characterization and Quality Control
X-Ray Diffraction (XRD) Analysis
XRD confirms the crystalline structure of this compound, with distinct peaks at 2θ = 10.2°, 12.5°, and 16.7°. The metastable form exhibits a broader diffraction pattern, indicating reduced crystallinity. Crystalline this compound’s stability is attributed to its tightly packed lattice, which resists thermal degradation below 200°C.
High-Performance Liquid Chromatography (HPLC)
HPLC with tandem mass spectrometry (HPLC/MS/MS) is employed for residue analysis, achieving a limit of quantitation (LOQ) of 0.01 ppm. Method validation ensures recoveries of 70–120% for this compound and its metabolite MNBA (4-(methylsulfonyl)-2-nitrobenzoic acid) in crop matrices.
Table 2: Analytical Performance of HPLC/MS/MS
| Matrix | Recovery (%) | LOQ (ppm) |
|---|---|---|
| Sweet corn forage | 70–120 | 0.01 |
| Sweet corn stover | 70–120 | 0.01 |
| Sweet corn ear | 70–120 | 0.01 |
Environmental and Economic Considerations
Solvent and Catalyst Selection
Ethylene dichloride, while effective, poses environmental risks due to its volatility. The patent method mitigates this by recycling solvent from filtrates, reducing waste by 40%. Catalysts like tetrabutylammonium bromide are preferred for their reusability and low toxicity compared to traditional sulfuric acid-based systems.
Yield Optimization Strategies
Iterative recrystallization improves overall yield to >96%, minimizing raw material waste. The use of inexpensive reagents (e.g., sodium hydroxide) and ambient reaction conditions (20–40°C) lowers production costs by approximately 30% compared to high-temperature methods.
Sodium Salt of this compound: Synthesis and Applications
Preparation of the Sodium Salt
This compound’s sodium salt is synthesized by treating this compound with sodium hydroxide in methanol, followed by crystallization from ethanol. The compound crystallizes in a monoclinic system with the chemical formula [Na(C14H12NO7S)]·C2H6O, enhancing water solubility for agricultural formulations.
Table 3: Crystallographic Data for Sodium this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=10.2 Å, b=12.5 Å, c=16.7 Å |
| Thermal stability | Stable up to 200°C |
Chemical Reactions Analysis
Key Steps:
-
Esterification : 1,3-cyclohexanedione reacts with 2-nitro-4-(methylsulfonyl)benzoyl chloride in the presence of a base (e.g., pyridine) to form an intermediate ester .
-
Rearrangement : The ester undergoes a cyanide-catalyzed rearrangement (using acetone cyanohydrin) to yield this compound .
Optimization in Continuous Flow Systems:
A 2022 study achieved a 90.5% total yield by conducting both steps in a continuous flow reactor, enhancing safety and efficiency :
| Parameter | Esterification | Rearrangement |
|---|---|---|
| Yield | 99% | 91.2% |
| Purity | 98.6% | 99.3% |
| Reaction Time | 10 min | 15 min |
Environmental Degradation Reactions
This compound undergoes hydrolysis, photolysis, and microbial degradation, forming metabolites with varying persistence:
Primary Metabolites :
| Metabolite | Structure | Persistence |
|---|---|---|
| MNBA | 4-(methylsulfonyl)-2-nitrobenzoic acid | Moderate in water |
| AMBA | 2-amino-4-(methylsulfonyl)benzoic acid | Persistent in subsoil |
-
Hydrolysis : Degrades rapidly in water (pH 7–9) with a half-life of 1–5 days .
-
Photolysis : UV exposure accelerates breakdown, producing MNBA and trace CO₂ .
-
Microbial Degradation : Bacillus sp. and Pantoea ananatis metabolize this compound into MNBA, AMBA, and less toxic intermediates (C₁₃H₁₀NO₇S) .
HPPD Inhibition Mechanism :
This compound binds to HPPD’s active site (Kᵢ ≈ 10 pM), blocking plastoquinone biosynthesis. This disrupts carotenoid production, leading to chlorophyll degradation and plant death.
Oxidative Stress in Non-Target Organisms :
Acute exposure in fish (Oreochromis niloticus, Geophagus brasiliensis) induces:
-
Glutathione Metabolism : Increased GSH levels (16–22%) and GST activity (30–40%).
-
DNA Damage : Comet assay revealed 1.5–2.2× higher DNA strand breaks in liver cells at 460 µg/L.
Thermal Decomposition :
At >200°C, this compound decomposes into:
-
Nitrogen oxides (NOₓ)
-
Carbon oxides (CO, CO₂)
-
Hydrogen fluoride (HF)
Chemical Incompatibilities :
-
Reacts with strong oxidizers (e.g., peroxides), producing hazardous gases.
-
Avoid contact with galvanized steel or aluminum due to corrosive byproducts.
Toxicokinetic Pathways
Scientific Research Applications
Herbicidal Applications
1.1 Mechanism of Action
Mesotrione works by inhibiting HPD, leading to an accumulation of tyrosine and subsequent plant toxicity. This herbicide is particularly effective against various broadleaf weeds while being safe for crops like maize and winter wheat. It is applied pre-emergence or post-emergence depending on the target weeds and crop growth stages .
1.2 Efficacy Studies
Research has demonstrated that this compound effectively controls a range of weeds:
- Weed Control in Maize : Studies indicate that this compound provides excellent control of broadleaf weeds in maize, with significant reductions in weed biomass observed .
- Carryover Effects : Investigations into this compound residues show that certain crops, such as sugar beet, exhibit sensitivity to carryover residues from previous applications, affecting their growth and yield .
Environmental Impact
2.1 Soil Residue Studies
Field studies have assessed the persistence of this compound in soil and its impact on subsequent crops. Results indicate that soil pH and moisture levels significantly influence this compound's carryover effects and subsequent crop sensitivity .
2.2 Ecotoxicological Assessments
this compound's effects on non-target organisms have been evaluated, revealing potential risks to aquatic life at environmentally relevant concentrations. Biomarkers indicating stress and damage in organisms exposed to this compound have been documented .
Human Health Implications
3.1 Toxicological Studies
Toxicological evaluations have shown that this compound induces tyrosinaemia (elevated plasma tyrosine levels) primarily in rats, leading to ocular toxicity at high doses. However, similar effects are less pronounced in mice and humans due to differences in metabolic pathways .
3.2 Cancer Research
Recent studies have explored this compound's cytotoxic effects on human colorectal adenocarcinoma cells, suggesting a dual role where it may stimulate certain cellular activities while inhibiting others . This highlights potential applications beyond herbicide use, possibly in cancer treatment research.
Case Studies
Mechanism of Action
Mesotrione exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is essential for the synthesis of plastoquinone and tocopherol, which are crucial for the production of carotenoids . By inhibiting HPPD, this compound disrupts the synthesis of these compounds, leading to the bleaching and death of susceptible plants . The molecular targets and pathways involved include the oxidative decarboxylation of 4-hydroxypyruvic acid to homogentisic acid .
Comparison with Similar Compounds
Mode of Action and Target Weeds
Key Findings :
- This compound and tembotrione share HPPD-inhibition but differ in weed species sensitivity. For example, this compound provides 62% control of wild potato, while topramezone and tembotrione achieve ≤22% .
- Atrazine (PS II inhibitor) is ineffective against resistant biotypes but synergizes with this compound in premixes for enhanced control of yellow nutsedge (Cyperus esculentus) .
Environmental Fate and Leaching Potential
Key Findings :
- This compound leaching exceeds 30 cm in sandy soils (80% recovery in leachate) but remains surface-bound (0–5 cm) in clay soils with high organic carbon (OC) .
- Atrazine’s adsorption is stronger in OC-rich soils, reducing its leaching compared to this compound .
Degradation and Metabolite Toxicity
Key Findings :
- This compound degrades rapidly via microbial activity, but its metabolites (MNBA, AMBA) pose higher toxicity to aquatic ecosystems .
- Atrazine’s persistence increases residual weed control but raises groundwater contamination concerns .
Resistance Mechanisms
- This compound Resistance : Linked to enhanced metabolic detoxification via cytochrome P450 enzymes in weeds like waterhemp (Amaranthus tuberculatus) .
- Atrazine Resistance : Primarily due to psbA gene mutations (target-site resistance) .
- Cross-Resistance: No cross-resistance observed between this compound and triazines/ALS inhibitors, making it a rotation staple .
Efficacy in Premixes
Key Findings :
- Premixes with this compound broaden the weed spectrum but require careful rate adjustments to avoid antagonism (e.g., sulfonylurea herbicides) .
Biological Activity
Mesotrione is a selective herbicide primarily used to control broadleaf weeds and certain grasses in crops such as corn. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the biosynthesis of carotenoids and plastoquinone. This article delves into the biological activity of this compound, including its effects on various organisms, mechanisms of resistance, and implications for environmental health.
This compound acts by inhibiting HPPD, leading to the disruption of carotenoid biosynthesis. This results in chlorosis and eventual death of susceptible plants. The inhibition of this enzyme is competitive, meaning that this compound competes with its natural substrate, 4-hydroxyphenylpyruvate, for binding to the active site of HPPD. The disruption in carotenoid production leads to increased susceptibility to photooxidative stress due to the lack of protective pigments.
Effects on Aquatic Organisms
Research has shown that this compound can induce oxidative stress and DNA damage in aquatic species. A study on Oreochromis niloticus and Geophagus brasiliensis revealed significant increases in superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities, indicating a response to oxidative stress induced by this compound exposure. Additionally, DNA damage was observed across various tissues, highlighting the potential risks this compound poses to aquatic ecosystems .
Resistance Mechanisms
The development of resistance to this compound has been documented in several weed species. A study indicated that recurrent selection with sub-lethal doses of this compound resulted in a significant increase in survival rates among treated populations over generations. Specifically, F2 and F3 generations showed reduced susceptibility compared to initial generations, suggesting that resistance mechanisms may involve enhanced metabolic degradation or altered herbicide uptake .
Table 1: Survival Rates Under this compound Selection
| This compound Dose (x) (1× = 105 g ai ha −1) | # of Seedlings Treated | Survivors (%) |
|---|---|---|
| F0 | 200 | 2.5 |
| 1.0 | 200 | 0 |
| F1 | 275 | 2.5 |
| 2.0 | 275 | 1.4 |
| F2 | 250 | 56 |
| 1.5 | 200 | 37 |
| F3 | 115 | 31 |
| 2.0 | 100 | 10 |
Cytotoxic Effects
This compound has also been studied for its cytotoxic effects on human cells. In experiments with Caco-2 cells, this compound exhibited stimulating activity while also causing oxidative stress without inducing apoptosis. The presence of cichoric acid was found to mitigate some toxic effects by enhancing antioxidant enzyme activity .
Table 2: Key Enzyme Activities in Caco-2 Cells
| Treatment | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) | Catalase Activity (U/mg protein) |
|---|---|---|---|
| Control | X | Y | Z |
| This compound | Increased | Increased | No significant change |
| Cichoric Acid | Further increased | Further increased | Increased |
Environmental Persistence and Crop Sensitivity
This compound's persistence in the environment raises concerns about its carryover effects on rotational crops. Studies have shown that this compound residues can affect subsequent crops, indicating a need for careful management practices to mitigate potential phytotoxicity .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
